molecular formula C22H21NO7 B11684701 2-methoxyethyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate

2-methoxyethyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate

Cat. No.: B11684701
M. Wt: 411.4 g/mol
InChI Key: NRPXXWCQAKPWCW-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE is a complex organic compound that features a coumarin derivative. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE typically involves multiple steps. The reaction conditions often require the use of catalysts such as N,N′-carbonyldiimidazole to activate carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The coumarin moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and acetamido groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

2-methoxyethyl 4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate

InChI

InChI=1S/C22H21NO7/c1-14-11-21(25)30-19-12-17(7-8-18(14)19)29-13-20(24)23-16-5-3-15(4-6-16)22(26)28-10-9-27-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24)

InChI Key

NRPXXWCQAKPWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OCCOC

Origin of Product

United States

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